molecular formula C24H18N2O4 B4329085 METHYL 2-[2-OXO-2-(2-PHENYLINDOLIZIN-3-YL)ACETAMIDO]BENZOATE

METHYL 2-[2-OXO-2-(2-PHENYLINDOLIZIN-3-YL)ACETAMIDO]BENZOATE

Cat. No.: B4329085
M. Wt: 398.4 g/mol
InChI Key: IQUDVNVKJJZCIU-UHFFFAOYSA-N
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Description

Methyl 2-{[oxo(2-phenylindolizin-3-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of indolizine derivatives. Indolizine is a heterocyclic compound known for its significant pharmacological properties, making it a valuable scaffold in medicinal chemistry . This compound is characterized by its unique structure, which includes a phenylindolizinyl moiety and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-OXO-2-(2-PHENYLINDOLIZIN-3-YL)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylindolizine-3-carboxylic acid with methyl 2-aminobenzoate in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in anhydrous dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[oxo(2-phenylindolizin-3-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[oxo(2-phenylindolizin-3-yl)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-[2-OXO-2-(2-PHENYLINDOLIZIN-3-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzoate
  • Ethyl 2-{[oxo(2-phenylindolizin-3-yl)acetyl]amino}benzoate
  • Methyl 2-{[oxo(2-phenylindolizin-3-yl)acetyl]amino}benzoate

Uniqueness

Methyl 2-{[oxo(2-phenylindolizin-3-yl)acetyl]amino}benzoate stands out due to its unique structural features, which confer specific biological activities. Its indolizine core is a privileged scaffold in medicinal chemistry, making it a valuable compound for drug development .

Properties

IUPAC Name

methyl 2-[[2-oxo-2-(2-phenylindolizin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-30-24(29)18-12-5-6-13-20(18)25-23(28)22(27)21-19(16-9-3-2-4-10-16)15-17-11-7-8-14-26(17)21/h2-15H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUDVNVKJJZCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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